N-(3-aminopropyl)-4-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVYSKTNDZLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Insights for N 3 Aminopropyl 4 Methoxybenzenesulfonamide and Its Analogues
Established Reaction Pathways for Aminopropyl Sulfonamide Synthesis
The formation of the sulfonamide bond is a cornerstone of synthesizing this class of compounds. Traditional and modern methods have been developed to facilitate this key transformation.
Direct Amidations and Reductive Aminations
The most conventional and widely practiced method for synthesizing sulfonamides is the direct reaction of a sulfonyl chloride with a primary or secondary amine. nih.govijpsjournal.com In the context of N-(3-aminopropyl)-4-methoxybenzenesulfonamide, this would involve the reaction of 4-methoxybenzenesulfonyl chloride with 1,3-diaminopropane (B46017). However, the presence of two primary amine groups in 1,3-diaminopropane presents a significant challenge, as the reaction can lead to a mixture of mono- and di-sulfonated products, as well as potential polymerization. To achieve mono-substitution, reaction conditions such as stoichiometry, temperature, and the choice of base must be precisely controlled. tandfonline.com A recent study developed a rapid and efficient protocol using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system, achieving high yields in minutes under mild conditions. tandfonline.com
Reductive amination represents an alternative pathway. Asymmetric reductive amination of sulfonamides, which are typically poor nucleophiles, has been successfully achieved using nickel catalysts and titanium alkoxide. nih.govresearchgate.net This method allows for the conversion of a wide range of ketones into chiral sulfonamides with excellent enantiomeric excess, using formic acid as a safe hydrogen source. nih.gov For the target molecule, a hypothetical reductive amination route could involve the reaction of 4-methoxybenzenesulfonamide (B72560) with an appropriate amino-aldehyde or amino-ketone, followed by reduction of the intermediate imine.
Newer direct amidation methods bypass the need for sulfonyl chlorides altogether. One such approach involves the direct coupling of sulfonic acids with amines using triphenylphosphine (B44618) ditriflate. nih.gov Another innovative one-pot strategy generates sulfonamides from traditionally used amide coupling partners: carboxylic acids and amines. princeton.edunih.govacs.org This method uses a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic acid, followed by in situ amination. nih.govacs.org
Table 1: Comparison of Direct Sulfonamide Synthesis Methods
| Method | Key Reagents | Advantages | Challenges for this compound |
| Classical Amidation | 4-methoxybenzenesulfonyl chloride, 1,3-diaminopropane, Base (e.g., LiOH·H₂O) | Well-established, potentially high-yielding | Lack of selectivity with difunctional amine, risk of di-sulfonylation |
| Reductive Amination | 4-methoxybenzenesulfonamide, Amino-aldehyde/ketone, Ni-catalyst, H-source | Can create chiral centers, mild conditions | Requires specific carbonyl-containing starting material |
| Direct Coupling | 4-methoxybenzenesulfonic acid, 1,3-diaminopropane, Triphenylphosphine ditriflate | Avoids use of corrosive sulfonyl chlorides | Selectivity with the diamine remains a challenge |
| Decarboxylative Coupling | 4-methoxybenzoic acid, SO₂, Amine, Cu-catalyst | Uses readily available carboxylic acids | Multi-step one-pot procedure, selectivity issues |
Catalytic Approaches and Reaction Optimization
To improve the efficiency, sustainability, and scope of sulfonamide synthesis, various catalytic methods have been developed. These approaches often operate under milder conditions and can offer improved yields and selectivity compared to traditional methods.
Homogeneous and Heterogeneous Catalysis in Sulfonamide Formation
Transition-metal catalysis has become a powerful tool for constructing S-N bonds. thieme-connect.com Various metals have been employed to catalyze the synthesis of sulfonamides from diverse starting materials.
Copper Catalysis: Copper-based systems are frequently used. One method involves the copper-catalyzed reaction of arylboronic acids, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amines. thieme-connect.com A synergistic approach combining photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors and various amines, including electron-deficient ones, at room temperature. thieme-connect.comacs.org
Palladium Catalysis: Palladium catalysts can be used for the cross-coupling of aryl halides or arylboronic acids with sulfonamides, although the lower nucleophilicity of sulfonamides compared to alkylamines can be a challenge. thieme-connect.comprinceton.edu A palladium-catalyzed method has been described for preparing arylsulfonyl chlorides from arylboronic acids, which can then be aminated in a one-pot process to yield sulfonamides. nih.gov
Nickel Catalysis: Nickel-catalyzed methods provide an efficient pathway for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Photosensitized nickel catalysis, in particular, has been shown to be effective for a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu
While many of these examples focus on N-aryl sulfonamides, the principles can be extended to alkyl sulfonamides. Indium has also been reported as an efficient catalyst for the sulfonylation of amines, including less nucleophilic and sterically hindered substrates. organic-chemistry.org
Strategies for Enhanced Yields and Selectivity
Optimizing reaction parameters is crucial for maximizing product yield and ensuring high selectivity. A "Quality by Design" (QbD) approach has been used to systematically optimize sulfonamide synthesis by identifying ideal conditions for base equivalence and temperature, significantly reducing reaction time while maintaining high yield and selectivity. tandfonline.com
Key optimization strategies include:
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. The use of LiOH·H₂O in an ethanol:water mixture has been shown to be highly effective, leading to rapid reactions and a simple work-up process. tandfonline.com
Catalyst and Ligand Selection: In catalytic reactions, the choice of metal, ligand, and additives can dramatically influence the outcome. For instance, in nickel-catalyzed sulfonamidation, "ligand-free" conditions were found to be more effective for certain substrates. princeton.edu
Temperature Control: Precise temperature control can enhance efficiency and reproducibility. Optimized protocols often run at mild temperatures, from 0–5°C to room temperature. tandfonline.comacs.org
Protecting Group Strategy: As discussed in section 2.1.2, the use of orthogonal protecting groups is the primary strategy for achieving selectivity in molecules with multiple reactive sites.
Table 2: Catalytic Systems for Sulfonamide Synthesis
| Catalytic System | Reactants | Typical Conditions | Key Feature |
| Photoredox/Copper | Aryl radical precursor, Amine, SO₂ source | Room temperature, visible light | Effective for electron-deficient amines thieme-connect.comacs.org |
| Palladium | Arylboronic acid, SO₂, Amine | Mild conditions | Convergent synthesis allowing variation of substituents nih.gov |
| Photosensitized Nickel | Aryl halide, Sulfonamide | Light, photosensitizer | Broad scope for N-aryl and N-heteroaryl sulfonamides princeton.edu |
| Indium | Sulfonyl chloride, Amine | Not specified | Effective for less nucleophilic and hindered amines organic-chemistry.org |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is vital for optimizing existing methods and developing new synthetic routes. The formation of the sulfonamide bond can proceed through several different mechanistic pathways depending on the reagents and catalysts involved.
The classical reaction between a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
For more modern catalytic reactions, the mechanisms are more intricate:
Nickel-Catalyzed Photosensitized Coupling: Initial studies suggest an energy-transfer mechanism. A triplet excited Ni(II) complex is formed, from which C-N bond reductive elimination occurs. The efficiency of this process is enhanced by an organic photosensitizer which improves light harvesting. princeton.edu
Palladium-Catalyzed Reactions: A proposed catalytic cycle for the reaction of arylboronic acids involves the insertion of a Pd(0) catalyst into the S-O bond of a sulfonyl precursor. This is followed by transmetallation with the arylboronic acid and subsequent reductive elimination to form the aryl sulfonyl product and regenerate the Pd(0) catalyst. nih.gov
Photoredox/Copper Synergy: In these systems, an aryl radical is often generated through a single-electron transfer process. This radical intermediate is then trapped by a Cu(II) amido complex, leading to the formation of the sulfonamide product. thieme-connect.comacs.org
Radical Pathways: Some three-component reactions involving aryldiazonium salts are believed to proceed through radical intermediates. An aryl radical is generated, which reacts with a sulfur dioxide source to form a sulfonyl radical. This radical then couples with the amine component to yield the final sulfonamide. thieme-connect.comorganic-chemistry.org
The reaction of N-silylamines with sulfonyl halides is proposed to occur via an addition-elimination mechanism, where the silylamine attacks the sulfur atom to form a tetrahedral intermediate, followed by the elimination of a silyl (B83357) halide. nih.gov
Sulfonylation Reaction Mechanisms
The synthesis of this compound fundamentally involves two key transformations: the formation of the 4-methoxybenzenesulfonyl moiety and the subsequent creation of the sulfonamide bond.
The process typically begins with the sulfonation of anisole (B1667542) (methoxybenzene). This is an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org In this mechanism, sulfur trioxide (SO₃) is activated by sulfuric acid (H₂SO₄) to form the potent electrophile, HSO₃⁺. masterorganicchemistry.com The electron-rich methoxy-substituted benzene (B151609) ring then acts as a nucleophile, attacking the electrophile. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com Aromaticity is restored when a weak base deprotonates the C-H bond at the site of substitution, yielding 4-methoxybenzenesulfonic acid. masterorganicchemistry.com This acid is then converted to 4-methoxybenzenesulfonyl chloride, a more reactive intermediate, typically using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The crucial step is the formation of the sulfonamide linkage itself. This occurs via the reaction of 4-methoxybenzenesulfonyl chloride with 1,3-diaminopropane. This reaction is a nucleophilic substitution at the sulfur atom. The primary amino group of 1,3-diaminopropane, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the stable S-N bond, resulting in this compound. orgsyn.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the hydrochloric acid (HCl) byproduct. orgsyn.orgrsc.org
Amination Mechanism Dynamics, Including Stereochemical Control
While this compound is an achiral molecule, the principles of amination and stereochemical control are critical in the synthesis of its chiral analogues. The spatial arrangement of atoms can be crucial for the biological activity of many sulfonamide-containing compounds.
A key challenge in synthesizing chiral sulfonamides is maintaining or introducing a specific stereochemistry at a chiral center. Traditional methods involving the amination of sulfonyl halides can sometimes lead to racemization if the chiral center is adjacent to the reaction site. organic-chemistry.org To address this, stereoretentive approaches have been developed. One such method involves the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.orgnih.gov This approach allows for the synthesis of sp³-enriched secondary sulfonamides where an asymmetric center is located at the alpha position to the sulfur atom, proceeding with retention of the original stereochemistry. organic-chemistry.orgnih.govorganic-chemistry.org The efficiency of this method is largely governed by steric factors. organic-chemistry.org
Another strategy involves using chiral starting materials to guide the stereochemical outcome. For instance, the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, an analogue of the target compound, can be achieved starting from D-alanine, a naturally occurring chiral amino acid. google.com In this multi-step synthesis, the stereocenter of D-alanine is preserved through a series of reactions including a Friedel-Crafts reaction, reduction, chlorosulfonation, and ammonolysis, ultimately yielding the final product with high optical purity. google.com
Asymmetric reductive amination represents another advanced technique. This method has been successfully applied to poorly nucleophilic sulfonamides using nickel catalysts and titanium alkoxides. researchgate.net It allows for the conversion of a wide range of ketones into chiral sulfonamides with excellent enantiomeric excess. researchgate.net These methods highlight the sophisticated control chemists can exert over the three-dimensional structure of molecules during their synthesis.
Sustainable and Green Chemistry Methodologies in Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of sulfonamides, including this compound, has been a focus of such efforts, leading to the development of more sustainable methods. sci-hub.se
A significant advancement is the use of water as a solvent, which avoids the use of volatile organic compounds (VOCs). rsc.org Facile and environmentally benign methods for sulfonamide synthesis have been described that take place in aqueous media, often using equimolar amounts of reactants and omitting organic bases. rsc.org The product can often be isolated by simple filtration after acidification, resulting in excellent yields and purity without extensive purification. rsc.org
Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis. sci-hub.se Mechanochemistry, which uses mechanical force (milling or grinding) to induce chemical reactions, offers a solvent-free approach for the one-pot synthesis of sulfonamides from disulfides. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org
Other green strategies focus on catalysts and reagents. The development of a magnetite-immobilized nano-ruthenium catalyst allows for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org The magnetic nature of the catalyst facilitates its easy separation and reuse. acs.org One-pot syntheses that combine multiple steps are also favored as they reduce waste and energy consumption. For example, thiols can be converted in situ to sulfonyl chlorides using an oxidant like sodium dichloroisocyanurate dihydrate in sustainable solvents such as water, ethanol, or glycerol, followed by reaction with an amine to afford the sulfonamide. researchgate.netrsc.org This process features simple conditions and a solvent-free workup. researchgate.netrsc.org
The table below summarizes several green chemistry approaches applicable to sulfonamide synthesis.
| Methodology | Key Reagents/Conditions | Advantages |
| Aqueous Synthesis | Water as solvent, dynamic pH control | Environmentally benign, avoids organic solvents, simple product isolation. rsc.org |
| Mechanosynthesis | Solvent-free ball milling, NaOCl·5H₂O | Eliminates solvents, cost-effective, uses environmentally friendly materials. rsc.org |
| Catalytic Coupling | Nano-Ru/Fe₃O₄ catalyst, alcohols instead of alkyl halides | High selectivity, water is the only byproduct, catalyst is recyclable. acs.org |
| One-Pot Oxidative Chlorination | NaDCC·2H₂O oxidant, sustainable solvents (water, EtOH, glycerol) | Mild conditions, avoids isolation of sulfonyl chloride intermediate, solvent-free workup. researchgate.netrsc.org |
| Electrochemical Synthesis | Undivided cell, NH₄I as redox catalyst | Avoids external oxidants and corrosive reagents, environmentally benign. acs.org |
These methodologies demonstrate a clear trend towards making the synthesis of important chemical compounds like this compound more efficient and environmentally sustainable.
Advanced Spectroscopic and Structural Characterization of N 3 Aminopropyl 4 Methoxybenzenesulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, revealing the connectivity and spatial relationships within the N-(3-aminopropyl)-4-methoxybenzenesulfonamide molecule.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the protons of the aminopropyl chain, the amine (NH₂) and sulfonamide (NH) protons, and the methoxy (B1213986) (OCH₃) protons. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the propyl chain would present as multiplets, with their chemical shifts and coupling patterns providing clear evidence of their connectivity.
The ¹³C NMR spectrum complements this information by identifying each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) technique can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The predicted chemical shifts provide a fingerprint of the carbon skeleton, confirming the presence of the methoxy group, the substituted benzene ring, and the three distinct carbons of the aminopropyl sidechain.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (2H, ortho to SO₂) | 7.70 - 7.80 | Doublet | 8.0 - 9.0 |
| Aromatic (2H, ortho to OCH₃) | 6.95 - 7.05 | Doublet | 8.0 - 9.0 |
| Methoxy (3H) | 3.80 - 3.90 | Singlet | N/A |
| Sulfonamide NH (1H) | ~5.00 - 6.00 | Triplet (or Broad Singlet) | 5.0 - 6.0 |
| N-CH₂ (2H) | 2.90 - 3.10 | Quartet | 6.0 - 7.0 |
| C-CH₂-C (2H) | 1.60 - 1.80 | Quintet | 6.0 - 7.0 |
| C-CH₂-N (2H) | 2.70 - 2.80 | Triplet | 6.0 - 7.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-SO₂) | 130 - 132 |
| Aromatic (CH, ortho to SO₂) | 128 - 130 |
| Aromatic (CH, ortho to OCH₃) | 114 - 115 |
| Aromatic (C-OCH₃) | 162 - 164 |
| Methoxy (OCH₃) | 55 - 56 |
| N-CH₂ | 42 - 44 |
| C-CH₂-C | 29 - 31 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule. spectroscopyonline.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, FT-IR and FT-Raman spectra would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine and the secondary sulfonamide are expected in the region of 3200-3400 cm⁻¹. The characteristic strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are anticipated between 1350 cm⁻¹ and 1150 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching vibrations, would also be clearly identifiable. The C-O stretching of the methoxy group would provide another signature peak. The combination of IR and Raman data is powerful, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile. spectroscopyonline.com
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (NH₂) & Sulfonamide (NH) | 3200 - 3400 |
| C-H Stretch (Aromatic) | C-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | C-H (CH₂) | 2850 - 2960 |
| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1300 - 1350 |
| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1150 - 1180 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Aryl Ether (Ar-O-CH₃) | 1230 - 1270 |
Mass Spectrometry (LC-MS) for Purity Assessment and Structural Confirmation Beyond Molecular Weight
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used to confirm the molecular weight of a compound, assess its purity, and deduce structural information from fragmentation patterns. nih.gov The liquid chromatography component separates the target compound from any impurities before it enters the mass spectrometer.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition. nih.gov Using an ionization technique such as electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of this parent ion. The resulting fragment ions provide valuable structural information, corroborating the connectivity determined by NMR.
Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₃S | nih.gov |
| Molecular Weight | 244.31 g/mol | nih.gov |
| Exact Mass | 244.08816 Da | nih.gov |
X-ray Diffraction Analysis for Crystalline State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. units.it This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and maps the intermolecular interactions, such as hydrogen bonds, that dictate the supramolecular architecture. nih.gov
For this compound, X-ray analysis would be expected to reveal a network of intermolecular hydrogen bonds. The sulfonamide group, with its N-H donor and two oxygen acceptors, is a potent hydrogen-bonding motif. researchgate.net The primary amine (NH₂) at the end of the propyl chain provides additional hydrogen bond donors. It is highly probable that strong N-H···O hydrogen bonds would be observed, linking the sulfonamide N-H donor to an oxygen acceptor on a neighboring molecule, often forming infinite chains or dimeric structures. researchgate.netnih.gov Additional interactions involving the primary amine group would further stabilize the crystal packing, creating a complex three-dimensional network.
Typical Crystallographic Parameters Determined by X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
Computational Chemistry and Theoretical Modeling of the Compound
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. DFT calculations for N-(3-aminopropyl)-4-methoxybenzenesulfonamide allow for a detailed analysis of its molecular orbitals, charge distribution, and reactive sites, which collectively determine its chemical behavior. Such studies are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure reliable results.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govthaiscience.info
For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxybenzene ring, which can readily donate electron density. Conversely, the LUMO is likely distributed across the electron-withdrawing benzenesulfonamide (B165840) portion of the molecule. The analysis of these orbitals reveals how electron density is distributed and where charge transfer is most likely to occur during a chemical reaction. nih.gov
Table 1: Representative Frontier Orbital Energy Data This table presents typical data that would be obtained from a DFT calculation for the specified compound.
| Parameter | Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.0 to 0.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 6.5 | Difference between LUMO and HOMO energies; relates to chemical reactivity and stability. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and are targets for electrophiles, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. researchgate.net
In this compound, the MEP map would reveal significant negative potential around the oxygen atoms of the sulfonyl group (O=S=O) and the methoxy (B1213986) group (-OCH₃), identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the amine (-NH₂) and sulfonamide (-NH-) groups would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability. The stabilization energy (E⁽²⁾) associated with a donor-acceptor interaction indicates the strength of electron delocalization.
Table 2: Representative NBO Analysis Data This table illustrates the type of stabilization energies calculated for significant orbital interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on Sulfonyl | π* (C-C) in Benzene (B151609) Ring | 2.0 - 5.0 | Electron delocalization from sulfonyl oxygen to the ring. |
| LP (N) on Sulfonamide | σ* (S-O) | 1.5 - 4.0 | Hyperconjugative interaction stabilizing the S-N bond. |
| LP (O) on Methoxy | π* (C-C) in Benzene Ring | 5.0 - 10.0 | Resonance effect of the methoxy group donating to the ring. |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Interactions
While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and interactions with the surrounding environment, such as a solvent. nih.govfu-berlin.de
For this compound, which has several rotatable bonds (e.g., C-C, C-N, C-S), MD simulations can map its conformational landscape. frontiersin.org These simulations would reveal the most stable conformers and the energy barriers between them. Furthermore, when simulated in a solvent like water, MD can elucidate how solvent molecules arrange around the compound, highlighting key solvation shells and the formation and breaking of hydrogen bonds between the molecule's donor/acceptor sites and water.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with their observed activities or properties. nih.gov These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical or machine learning methods to create a predictive equation. nih.govresearchgate.net
For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or a specific biological activity. Descriptors for this molecule would include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. By training a model on a dataset of related sulfonamides with known properties, a predictive QSPR equation could be established to estimate the properties of this specific compound without direct measurement.
Theoretical Insights into Intermolecular Hydrogen Bonding and Self-Assembly
The structure of this compound contains multiple sites capable of forming hydrogen bonds, which are crucial drivers of molecular recognition and self-assembly. harvard.eduharvard.edu The terminal primary amine (-NH₂) and the sulfonamide N-H group are strong hydrogen bond donors. The sulfonyl oxygens, the methoxy oxygen, and the nitrogen of the primary amine are effective hydrogen bond acceptors.
Theoretical studies can predict the geometry and strength of these hydrogen bonds. nih.gov Computational models can simulate how two or more molecules of this compound might interact to form dimers or larger aggregates. rsc.org For example, a common motif in sulfonamides is the formation of a head-to-tail dimer where the N-H of one molecule donates a hydrogen bond to a sulfonyl oxygen of another. nih.gov The presence of the flexible aminopropyl chain could lead to more complex, folded, or extended self-assembled structures.
Role As a Molecular Scaffold in the Design of Functional Derivatives
Strategic Modifications of the Sulfonamide and Aromatic Moieties
The benzenesulfonamide (B165840) portion of N-(3-aminopropyl)-4-methoxybenzenesulfonamide is a key area for structural alterations to modulate biological activity and physicochemical properties. The sulfonamide group itself is a well-established pharmacophore. Modifications often involve substitution on the nitrogen atom or alterations to the aromatic ring.
The aromatic moiety, with its methoxy (B1213986) group at the para-position, provides a handle for further functionalization. The methoxy group can be replaced with other substituents, such as halogens, nitro groups, or alkyl chains, to fine-tune electronic and steric properties. For instance, in related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the position of the nitro group on the other phenyl ring significantly influences the crystalline packing and intermolecular interactions. mdpi.comresearchgate.net Such modifications can impact the molecule's binding affinity and selectivity for biological targets.
Furthermore, the synthesis of derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. mdpi.com This synthetic accessibility allows for the creation of libraries of compounds with diverse functionalities on the aromatic ring, enabling structure-activity relationship (SAR) studies. These studies are crucial for optimizing the lead compounds for desired biological activities.
A summary of potential modification sites is presented in the table below:
| Moiety | Potential Modification Site | Example of Modification | Potential Impact |
| Sulfonamide | Sulfonamide Nitrogen | Acylation, Alkylation | Altered hydrogen bonding capacity, modified solubility |
| Aromatic Ring | Methoxy Group | Demethylation to hydroxyl, replacement with other alkoxides | Changes in electronic properties and hydrogen bonding potential |
| Aromatic Ring | Ring Hydrogen Atoms | Halogenation, Nitration | Modified lipophilicity and electronic character |
Exploration of the Aminopropyl Linker's Influence on Molecular Properties
Studies on other benzenesulfonamide derivatives have shown that the nature of the linker between the aromatic sulfonamide core and another functional group can significantly affect the compound's inhibitory profile against enzymes like carbonic anhydrases. nih.govnih.gov The introduction of rigidity-conferring elements within the linker, such as cyclic structures, can restrict the conformational freedom and lead to more selective interactions. nih.govnih.gov Conversely, a flexible linker like the aminopropyl chain allows the molecule to adopt multiple conformations, which can be advantageous for binding to dynamic protein targets.
The primary amine at the terminus of the aminopropyl linker is a key functional group that can participate in hydrogen bonding, salt bridge formation, or serve as a point of attachment for other molecular fragments. This versatility makes the aminopropyl group a critical component in the design of more complex derivatives.
Synthesis of Conjugates and Probes for Chemical Biology Applications
The adaptable structure of this compound makes it an excellent starting point for the synthesis of conjugates and probes for use in chemical biology. nih.govscispace.comresearchgate.net These tools are designed to study biological processes, identify protein targets, and visualize molecular interactions within living systems.
Affinity and photoaffinity probes are powerful tools for identifying the binding partners of a small molecule. nih.gov A typical probe consists of three components: a recognition element (in this case, derived from the this compound scaffold), a photoreactive group, and a reporter tag (such as biotin (B1667282) or a fluorophore). nih.govnih.gov
The aminopropyl linker is an ideal site for the attachment of a photoreactive group, such as a benzophenone (B1666685) or a diazirine. nih.gov Upon irradiation with UV light, these groups form highly reactive species that can covalently crosslink the probe to its target protein. The reporter tag, also often attached via the aminopropyl linker, allows for the subsequent detection and identification of the labeled protein. The design of such probes based on the this compound scaffold would enable the elucidation of its mechanism of action and the identification of its cellular targets.
The table below outlines the key components of a hypothetical photoaffinity probe based on this scaffold:
| Probe Component | Function | Example Moiety | Attachment Point on Scaffold |
| Recognition Element | Binds to the target protein | N-(...)-4-methoxybenzenesulfonamide | Core of the probe |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Benzophenone, Diazirine | Terminal amine of the aminopropyl linker |
| Reporter Tag | Enables detection and purification of the labeled target | Biotin, Fluorophore | Terminal amine of the aminopropyl linker |
The terminal amine of the aminopropyl linker provides a convenient point for conjugation to a wide variety of heterocyclic systems. This strategy is employed to create hybrid molecules that combine the properties of the sulfonamide scaffold with the biological activities of the attached heterocycle.
For example, derivatives of pyrazole-4-sulfonamide have been synthesized and evaluated for their biological activities. nih.govnih.gov Similarly, a derivative of an aminopropyl carbazole (B46965) has been reported that incorporates a 4-methylbenzenesulfonamide moiety, highlighting the feasibility of conjugating this scaffold to carbazole systems. nih.gov The resulting conjugates can exhibit novel pharmacological profiles, potentially acting as inhibitors of specific enzymes or as modulators of protein-protein interactions. The choice of the heterocyclic system can be guided by the desired biological target, leading to the development of compounds with improved potency and selectivity.
Coordination Chemistry of Aminopropyl Sulfonamides
The presence of both a sulfonamide group and a terminal amino group in this compound suggests its potential to act as a ligand in coordination chemistry.
The nitrogen and oxygen atoms of the sulfonamide group, as well as the nitrogen atom of the terminal amine, can act as donor atoms for metal ions. This allows for the formation of stable metal complexes. The aminopropyl linker provides the necessary flexibility for the ligand to adopt a conformation that facilitates coordination to a metal center.
Studies on related compounds, such as macrocycles incorporating tris(3-aminopropyl)amine (B1583958) units, have demonstrated the strong coordinating ability of the aminopropyl moiety. mdpi.com These ligands can form complexes with a variety of metal ions, and the resulting complexes can have interesting structural and chemical properties. The coordination of metal ions to aminopropyl sulfonamides can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. The specific outcome depends on the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.
The coordination behavior of this compound and its derivatives is an area of active research, with potential applications in catalysis, materials science, and bioinorganic chemistry.
Investigation of Coordination Geometry and Entatic States in Metalloenzyme Mimicry
A comprehensive review of scientific literature reveals a notable absence of specific research on the application of this compound as a molecular scaffold for the investigation of coordination geometry and entatic states in the context of metalloenzyme mimicry. While the individual chemical moieties of the compound—a sulfonamide group and an aminopropyl chain—are known to participate in metal coordination in other molecular contexts, dedicated studies leveraging the entire this compound structure for these specific purposes have not been reported.
Metalloenzyme mimicry is a field focused on designing and synthesizing smaller molecules that replicate the structure and function of the active sites of natural metalloenzymes. A critical aspect of this research is understanding the coordination geometry around the metal center, which dictates the mimic's reactivity and catalytic potential. Furthermore, the concept of the entatic state, or "state of tension," is crucial. In many enzymes, the protein scaffold enforces a distorted coordination geometry on the metal ion, priming it for catalysis. Synthetic mimics aim to replicate these strained geometries to enhance their own catalytic efficiency.
The potential of this compound to act as a ligand in such mimics can be hypothesized based on its structure. The terminal primary amine of the aminopropyl group and the nitrogen and oxygen atoms of the sulfonamide group are all potential donor sites for coordinating with a metal ion. The flexibility of the propyl chain could allow it to arrange in various conformations to satisfy the geometric preferences of different metal centers, potentially forming bidentate or even tridentate chelate complexes.
Similarly, there is no evidence in the literature to suggest that this compound has been used to create models of entatic states. Research in this area would require demonstrating that the ligand, when complexed with a metal, induces a distorted or strained geometry similar to that found in an enzyme's active site. This would typically be confirmed through spectroscopic and crystallographic studies, which are not available for this compound.
Mechanistic Investigations of Biological System Interactions Molecular Level
Elucidation of Target Interaction Mechanisms
The 4-methoxybenzenesulfonamide (B72560) scaffold is a versatile pharmacophore known to interact with a range of biological targets, primarily through enzyme inhibition and receptor modulation. The presence of the flexible aminopropyl side chain in N-(3-aminopropyl)-4-methoxybenzenesulfonamide introduces additional potential points of interaction, suggesting a unique pharmacological profile that warrants investigation.
Enzyme Inhibition Mechanisms (e.g., Phospholipase A2, Kinases, Topoisomerase II)
Phospholipase A2 (PLA2): While direct inhibition of PLA2 by this compound has not been explicitly documented, the broader class of sulfonamides has been explored for anti-inflammatory properties, which can be linked to the PLA2 pathway. The inhibition of PLA2 is a critical mechanism for controlling inflammatory cascades, as this enzyme is responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. The potential for this compound to interact with PLA2 could be hypothesized based on the ability of the sulfonamide group to engage in hydrogen bonding and the lipophilic nature of the methoxybenzene moiety to interact with the enzyme's substrate-binding site.
Kinases: The inhibition of protein kinases is a cornerstone of modern pharmacology, particularly in oncology. Notably, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been identified as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein with kinase activity. nih.gov One such derivative, DL14, was found to directly bind to STAT3 and inhibit its phosphorylation with an IC50 value of 6.84 μM. nih.gov This suggests that the 4-methoxybenzenesulfonamide core can serve as a scaffold for kinase inhibitors. The aminopropyl side chain of this compound could potentially interact with the ATP-binding pocket or allosteric sites of various kinases, thereby modulating their activity.
Topoisomerase II: Topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs. nih.gov Sulfonamide derivatives have been investigated as potential topoisomerase II inhibitors. The mechanism of action for many topoisomerase II inhibitors involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death. nih.gov The planar aromatic ring of this compound could potentially intercalate between DNA base pairs, while the sulfonamide and aminopropyl groups could form hydrogen bonds with the enzyme or the DNA backbone, contributing to the stabilization of the ternary complex.
Table 1: Inhibitory Activity of Selected 4-Methoxybenzenesulfonamide Derivatives against Kinases This table presents data for compounds structurally related to this compound to infer potential activity.
| Compound | Target Kinase | IC50 (μM) | Reference |
| DL14 | STAT3 | 6.84 | nih.gov |
| TG03 | STAT3 Phosphorylation | Inhibition Observed | nih.gov |
| DL15 | STAT3 Phosphorylation | Inhibition Observed | nih.gov |
| DL16 | STAT3 Phosphorylation | Inhibition Observed | nih.gov |
Molecular Basis of Receptor Binding and Signaling Pathway Modulation
The interaction of sulfonamide-containing ligands with various receptors is a well-documented phenomenon. For instance, benzenesulfonamide (B165840) derivatives have been developed as potent inhibitors of the CXCR4 chemokine receptor, which is involved in cancer metastasis. While the specific receptor binding profile of this compound is not characterized, its structural features suggest potential interactions with aminergic G protein-coupled receptors (GPCRs) due to the presence of the basic amino group on the propyl chain. This could lead to the modulation of downstream signaling pathways, such as those involving cyclic AMP (cAMP) or phosphoinositide turnover.
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the benzenesulfonamide class of compounds, extensive SAR studies have been conducted, providing insights that can be extrapolated to this compound.
Correlation of Structural Features with Specific Binding Events
For benzenesulfonamide-based inhibitors, the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen significantly impact binding affinity and selectivity for their targets. For instance, in the context of carbonic anhydrase inhibitors, a class of enzymes potently inhibited by sulfonamides, the unsubstituted sulfonamide group is a key zinc-binding feature. Modifications to the benzene ring can influence interactions with amino acid residues within the active site, thereby dictating isoform selectivity. The 4-methoxy group in this compound is an electron-donating group that can influence the electronic properties of the aromatic ring and potentially form hydrogen bonds with the target protein. The aminopropyl chain offers a flexible linker that can position the terminal amino group for optimal interactions, such as salt bridges with acidic residues in a binding pocket.
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For many sulfonamide-based inhibitors, the key pharmacophoric elements include:
An aromatic ring: This often engages in hydrophobic or π-π stacking interactions with the target.
A sulfonamide linker: This group acts as a hydrogen bond donor and acceptor and is crucial for anchoring the molecule in the binding site of many enzymes.
A variable substituent on the sulfonamide nitrogen: This group can be modified to enhance potency, selectivity, and pharmacokinetic properties. In this compound, this is the aminopropyl group.
Substituents on the aromatic ring: These can fine-tune the electronic and steric properties of the molecule, influencing binding affinity and selectivity. The 4-methoxy group serves this purpose.
The combination of the 4-methoxybenzenesulfonamide core with the flexible aminopropyl side chain in this compound presents a unique pharmacophoric profile that could be exploited for targeting a variety of biological macromolecules.
Table 2: Key Pharmacophoric Features of this compound and Their Potential Interactions
| Pharmacophoric Feature | Potential Molecular Interactions |
| 4-Methoxyphenyl (B3050149) Group | Hydrophobic interactions, π-π stacking, potential hydrogen bond acceptor (methoxy oxygen) |
| Sulfonamide Group | Hydrogen bond donor (NH), Hydrogen bond acceptor (SO2) |
| Aminopropyl Linker | Flexibility for optimal positioning, potential hydrophobic interactions |
| Terminal Amino Group | Hydrogen bond donor, potential for ionic interactions (salt bridge formation) |
Chemical Biology Approaches to Investigate Molecular Pathways
Chemical biology utilizes small molecules as tools to probe and understand complex biological processes. nih.gov this compound, or derivatives thereof, could be developed into chemical probes to investigate specific molecular pathways. nih.gov For example, by attaching a fluorescent tag or a reactive group for covalent labeling, this molecule could be used to identify its direct binding partners within a cell lysate through techniques like affinity chromatography or activity-based protein profiling. Such an approach would be invaluable in elucidating the mechanism of action and identifying novel therapeutic targets for this class of compounds. The development of photoaffinity probes, for instance, could allow for the irreversible labeling and subsequent identification of target proteins upon photoactivation.
Emerging Research Directions and Future Outlook for Aminopropyl Methoxybenzenesulfonamide Chemistry
Integration into Advanced Functional Materials and Surface Modification
The unique architecture of N-(3-aminopropyl)-4-methoxybenzenesulfonamide makes it an excellent candidate for the development of advanced functional materials and for surface modification protocols. The molecule can be conceptually divided into two key components: the aminopropyl group, which can act as an anchor or reactive site, and the 4-methoxybenzenesulfonamide (B72560) group, which imparts specific chemical and physical properties to the surface.
Research in surface modification often utilizes molecules with primary amine functionalities for grafting onto various substrates. The aminopropyl group of this compound can form robust covalent bonds with surfaces functionalized with epoxy, isocyanate, or carboxylic acid groups (via amide bond formation). This allows for the creation of self-assembled monolayers or polymer brushes on substrates like silica (B1680970), glass, or metal oxides. Such modifications can be used to alter surface properties like wettability, adhesion, and biocompatibility. For instance, similar strategies using 3-aminopropyl triethoxysilane (B36694) have been employed to introduce amine functionalities onto surfaces to control their chemical behavior. researchgate.netmdpi.com
The 4-methoxybenzenesulfonamide "head" group then dictates the functionality of the modified surface. Sulfonamide groups are known to be rigid and can participate in hydrogen bonding, potentially creating ordered molecular layers. wikipedia.org The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties and hydrophobicity of the surface. This dual functionality opens pathways to designing materials with tailored characteristics, such as specialized coatings, new composite materials, or functionalized nanoparticles for targeted applications. mdpi.comnih.gov
| Substrate Material | Surface Functional Group | Bonding Chemistry with Aminopropyl Group | Potential Application |
|---|---|---|---|
| Glass, Silica | Epoxide, Isocyanate | Nucleophilic addition | Chromatography stationary phases |
| Polymer Films | Carboxylic Acid (-COOH) | Amide bond formation (with coupling agents) | Biocompatible coatings |
| Cellulose Nanofibrils | Hydroxyl (-OH) after activation | Covalent grafting | Reinforced composite materials mdpi.com |
| Metal Nanoparticles | Thiol-reactive linkers | Amine coupling to linker | Functionalized sensors mdpi.com |
Application in Catalysis and Reaction Development
The sulfonamide moiety is a cornerstone in the design of various catalysts, particularly in asymmetric synthesis. wikipedia.orgnih.gov While this compound itself has not been extensively reported as a catalyst, its structure contains key features that suggest potential applications in both organocatalysis and transition-metal catalysis.
The terminal primary amine can function as a Lewis base or a hydrogen-bond donor, which are key interactions in many organocatalytic transformations. Furthermore, the sulfonamide nitrogen can also engage in hydrogen bonding, potentially creating a well-organized transition state environment that could induce stereoselectivity. Proline-derived sulfonamides, for example, have proven to be highly effective organocatalysts in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.gov By analogy, this compound could be explored as a simple organocatalyst or as a scaffold for more complex catalyst designs.
In the realm of transition-metal catalysis, the molecule's amine and sulfonamide groups can act as ligands, coordinating to metal centers. This could enable its use in reactions like platinum-based hydroamination of olefins, where sulfonamides are used as reactants. acs.org The bifunctional nature of the molecule could allow it to act as a bidentate ligand, potentially stabilizing catalytic species or influencing the outcome of a reaction. Future research could involve synthesizing metal complexes of this compound and screening them for catalytic activity in reactions such as cross-coupling, oxidation, or reduction.
| Catalysis Type | Potential Role of the Compound | Relevant Functional Group(s) | Example Reaction Class |
|---|---|---|---|
| Organocatalysis | Asymmetric catalyst | Primary amine, Sulfonamide N-H | Aldol, Mannich, Michael additions nih.gov |
| Transition-Metal Catalysis | Ligand for metal center | Primary amine, Sulfonamide oxygen/nitrogen | Cross-coupling, Hydroamination acs.org |
| Photoredox Catalysis | Substrate or Ligand | Aromatic ring, Amine group | C-N or C-S bond formation acs.org |
Challenges and Opportunities in Rational Design of Sulfonamide-Based Systems
The rational design of functional molecules based on the sulfonamide scaffold presents both challenges and significant opportunities. nih.govmdpi.com A primary challenge lies in the synthetic accessibility of diverse derivatives. While the classic synthesis involves reacting a sulfonyl chloride with an amine, developing efficient and selective methods for modifying the aromatic ring, the alkyl linker, and the amine terminus of a molecule like this compound is crucial for creating libraries of compounds for screening. ijarsct.co.infrontiersrj.com Another challenge is the inherent stability of the sulfonamide S-N bond, which can make subsequent modifications difficult, although modern visible-light-mediated methods have shown promise in cleaving this bond for further functionalization. rsc.org
Despite these challenges, the opportunities are vast. The sulfonamide group is metabolically robust and acts as an excellent hydrogen bond acceptor, making it a valuable component in designing molecules that interact with biological targets or self-assemble into organized structures. researchgate.net The modular nature of this compound provides a clear blueprint for rational design:
Aromatic Ring Substitution: The methoxy group can be replaced with other electron-donating or electron-withdrawing groups to fine-tune the electronic properties and binding capabilities of the sulfonamide head.
Linker Modification: The length and rigidity of the propyl chain can be altered to control the distance and flexibility between the sulfonamide head and the terminal amine group.
Amine Functionalization: The primary amine can be converted into a wide range of other functional groups, serving as a versatile handle for attaching other molecular entities.
This design flexibility allows for the creation of highly specialized molecules for applications ranging from targeted drug delivery to selective sensors. nih.gov
Interdisciplinary Approaches in Chemical Biology and Material Science
The versatility of the this compound structure makes it an ideal candidate for interdisciplinary research spanning chemical biology and material science.
In chemical biology , this compound can serve as a building block for the synthesis of chemical probes to study biological systems. nih.govresearchgate.net The terminal amine provides a straightforward point of attachment for fluorophores, biotin (B1667282) tags, or other reporter molecules. The 4-methoxybenzenesulfonamide portion could be designed as a recognition element for a specific protein, such as carbonic anhydrase, a well-known target for sulfonamide-based drugs. mdpi.com This would allow for the creation of probes to visualize enzyme localization and activity within cells or to identify new protein-protein interactions. nih.gov
In material science , the compound can be used as a monomer or a grafting agent to create novel polymers and hybrid materials. For example, polymerization involving the amine functionality could lead to the formation of polyamides or polyurethanes with pendant 4-methoxybenzenesulfonamide groups. These side chains could enhance the thermal stability of the polymer or introduce specific functionalities, such as proton conductivity, as has been explored for other sulfamide-based materials. rsc.org Grafting the molecule onto the surface of nanomaterials, such as silica nanoparticles or carbon nanotubes, could improve their dispersibility and introduce new surface properties for applications in composites or nano-drug delivery systems. nih.gov
Q & A
Basic: How can researchers optimize the synthesis of N-(3-aminopropyl)-4-methoxybenzenesulfonamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise functionalization : Introduce the 4-methoxybenzenesulfonyl group to a pre-functionalized 3-aminopropyl backbone under anhydrous conditions to avoid hydrolysis side reactions .
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonamide bond formation to suppress competing reactions (e.g., oxidation of the amine group) .
- Catalyst selection : Use triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a dichloromethane/methanol gradient to isolate the product (reported yield: 75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
